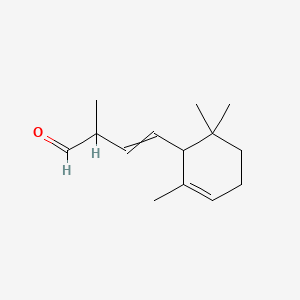

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-

Vue d'ensemble

Description

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is a chemical compound with the molecular formula C14H22O. It is primarily known for its use in the fragrance industry, where it is utilized in personal care products such as cosmetics, shampoos, deodorants, and air fresheners . This compound is also recognized as a fragrance allergen, capable of inducing allergic contact dermatitis and rashes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- typically involves the reaction of 2,6,6-trimethyl-2-cyclohexen-1-one with suitable aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens or nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications, including:

Biology: Studied for its potential biological effects and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic applications and effects on human health.

Industry: Utilized in the formulation of fragrances and personal care products.

Mécanisme D'action

The mechanism of action of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. It can bind to response elements in gene promoters, such as the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element, and may act as a regulator of gene expression . This interaction can influence various biological processes and pathways, contributing to its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and personal care products.

2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another compound with similar structural features and applications.

3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Shares similar chemical properties and is used in related applications.

Uniqueness

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is unique due to its specific molecular structure, which imparts distinct fragrance properties and biological activities. Its ability to act as a fragrance allergen and its potential regulatory effects on gene expression further distinguish it from similar compounds .

Activité Biologique

Overview

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- (CAS No. 58102-02-6), is a chemical compound with the molecular formula C14H22O. It is primarily recognized for its applications in the fragrance industry, particularly in personal care products such as cosmetics and air fresheners. Its unique structure contributes to its biological activities, making it a subject of scientific research.

| Property | Details |

|---|---|

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| IUPAC Name | (E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enal |

| InChI Key | AISADLWIINCFJS-BQYQJAHWSA-N |

| SMILES | CC1=CCCC(C1C=CC(C)C=O)(C)C |

Synthesis and Industrial Production

The synthesis of 3-Butenal typically involves the reaction of 2,6,6-trimethyl-2-cyclohexen-1-one with suitable aldehydes under controlled conditions. Acidic or basic catalysts are often employed to facilitate the reaction. The industrial production process emphasizes high yield and purity through methods such as distillation and purification.

The biological activity of this compound is attributed to its interaction with various molecular targets. It can bind to response elements in gene promoters, influencing gene expression regulation. Specifically, it has been shown to interact with the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element, suggesting potential implications in metabolic pathways.

Biological Activities

Research indicates that 3-Butenal exhibits several biological activities:

- Antioxidant Properties : It has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Effects : Some studies suggest that this compound possesses antimicrobial properties, making it a candidate for use in formulations aimed at inhibiting microbial growth.

- Fragrance Allergen Potential : While utilized in fragrances, it can also act as an allergen for sensitive individuals, necessitating further investigation into its safety profile.

- Regulatory Effects on Gene Expression : Its capacity to modulate gene expression may have implications in therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the biological effects of 3-Butenal:

- A study published in MDPI highlighted its potential as an antioxidant agent in cosmetic formulations, demonstrating significant free radical scavenging activity .

- Another investigation focused on its antimicrobial properties against various bacteria and fungi, indicating effective inhibition at certain concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Butenal, a comparison with similar compounds is essential:

| Compound Name | Biological Activity |

|---|---|

| 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexenyl)-3-buten-2-one | Known for fragrance applications |

| 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) | Similar structure; less studied biologically |

| 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl) | Shares chemical properties; used in related applications |

Propriétés

Numéro CAS |

58102-02-6 |

|---|---|

Formule moléculaire |

C14H22O |

Poids moléculaire |

206.32 g/mol |

Nom IUPAC |

(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enal |

InChI |

InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6-8,10-11,13H,5,9H2,1-4H3/b8-7+ |

Clé InChI |

AISADLWIINCFJS-BQYQJAHWSA-N |

SMILES |

CC1=CCCC(C1C=CC(C)C=O)(C)C |

SMILES isomérique |

CC1=CCCC(C1/C=C/C(C)C=O)(C)C |

SMILES canonique |

CC1=CCCC(C1C=CC(C)C=O)(C)C |

Key on ui other cas no. |

58102-02-6 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.